molecular formula C21H21N3O4 B019939 Desmethyl Erlotinib CAS No. 183321-86-0

Desmethyl Erlotinib

Cat. No. B019939
M. Wt: 379.4 g/mol
InChI Key: KOQIAZNBAWFSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy. It has drawn significant attention due to its pharmacological relevance and the need for analytical methods to study its presence and concentration in biological samples for pharmacokinetic and therapeutic monitoring studies.

Synthesis Analysis

The synthesis of Desmethyl Erlotinib involves several key steps starting from precursors such as 3,4-dihydroxybenzoic acid. Modifications to traditional synthesis routes have been explored to improve yield, cost-effectiveness, and safety. For example, an improved method described the synthesis of Erlotinib hydrochloride through a seven-step reaction, which could be relevant for producing Desmethyl Erlotinib by further metabolic or chemical modification steps (Barghi et al., 2012).

Molecular Structure Analysis

Research into the molecular structure of Erlotinib and its metabolites, including Desmethyl Erlotinib, has focused on understanding the interaction mechanisms with their biological targets. Studies employing techniques such as Raman spectroscopy and density functional theory calculations have provided insights into the binding units and structures, which are crucial for the drug's efficacy and interaction with gold nanoparticles, potentially relevant for targeted drug delivery applications (Lam et al., 2014).

Chemical Reactions and Properties

The chemical properties of Desmethyl Erlotinib, including reactivity and stability, are essential for its pharmacological profile. Its interaction with free chlorine in water, leading to the formation of chlorinated transformation products, has been investigated to understand its environmental fate and potential toxicity of its by-products (Negreira et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of Desmethyl Erlotinib such as solubility, melting point, and stability under various conditions are limited, the solubility and bioavailability enhancement of Erlotinib through the development of albumin nanoparticles suggests a novel approach that could also be applied to its metabolites for improved therapeutic efficacy (Noorani et al., 2017).

Chemical Properties Analysis

Analytical methods for the quantification of Desmethyl Erlotinib and its parent compound in biological matrices have been developed, highlighting the importance of understanding its chemical properties for pharmacokinetic and therapeutic monitoring. Such methods often involve liquid chromatography-tandem mass spectrometry for high sensitivity and specificity in measuring drug concentrations in plasma (Masters et al., 2007).

Scientific Research Applications

  • Erlotinib enhances radiation response by promoting apoptosis, inhibiting EGFR autophosphorylation, and increasing radiosensitivity, which can potentially reduce tumor growth (Chinnaiyan et al., 2005).

  • In sensitive NSCLC cell lines with activating EGFR mutation, Erlotinib can induce autophagy, which may serve as a protective mechanism (Li et al., 2013).

  • For HIV patients with cancer, the interaction of Erlotinib with ritonavir and efavirenz could affect drug exposure. It is approved for treating non-small cell lung and pancreatic cancers (Pillai et al., 2013).

  • The Erlotinib/O-desmethyl-erlotinib metabolic ratio can be used for therapeutic monitoring in Erlotinib treatment, aiding decisions on individual dosing for patients without rash (Steffens et al., 2016).

  • A method developed in a study can accurately determine plasma and lung tumor tissue concentrations of Erlotinib and O-desmethyl Erlotinib in patients with non-small-cell lung cancer (Lankheet et al., 2012).

  • In advanced non-small-cell lung cancer, Erlotinib improves survival and symptom control in selected patients (Smrdel & Kovač, 2006).

  • It improves progression-free survival compared to standard chemotherapy in patients with advanced EGFR-mutation positive non-small-cell lung cancer (Rosell et al., 2012).

  • A method for simultaneous determination of Erlotinib and its metabolites in urine and serum samples is useful for monitoring patients under Erlotinib treatment for non-small cell lung cancer (Rodríguez et al., 2017).

Safety And Hazards

Desmethyl Erlotinib should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

The future of kinase drug discovery, including drugs like Erlotinib and its metabolites, is a topic of ongoing research . The potential use of Erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders introduces new possibilities .

properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIAZNBAWFSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((3-Ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol

CAS RN

183321-86-0
Record name CP-373420
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-373420
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78J9Z28DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Erlotinib
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib
Reactant of Route 3
Reactant of Route 3
Desmethyl Erlotinib
Reactant of Route 4
Reactant of Route 4
Desmethyl Erlotinib
Reactant of Route 5
Reactant of Route 5
Desmethyl Erlotinib
Reactant of Route 6
Reactant of Route 6
Desmethyl Erlotinib

Citations

For This Compound
150
Citations
NAG Lankheet, EE Schaake, H Rosing, JA Burgers… - Bioanalysis, 2012 - Future Science
… -desmethyl erlotinib based on 50 µl human EDTA plasma is from 5.0 to 2500 ng/ml. Additionally, the validated range for erlotinib and O-desmethyl erlotinib … and O-desmethyl erlotinib in …
Number of citations: 17 www.future-science.com
SRS Thappali, K Varanasi, S Veeraraghavan… - Scientia …, 2012 - mdpi.com
A new method for the simultaneous determination of celecoxib, erlotinib, and its active metabolite desmethyl-erlotinib (OSI-420) in rat plasma, by liquid chromatography/tandem mass …
Number of citations: 27 www.mdpi.com
NAG Lankheet, EE Schaake, SA Burgers, R van Pel… - Clinical lung cancer, 2015 - Elsevier
… The LLOD of our assay for erlotinib and O-desmethyl erlotinib in tissue samples (20 ng/g) … Therefore, direct comparison of erlotinib and O-desmethyl erlotinib tissue concentrations …
Number of citations: 24 www.sciencedirect.com
Y Yamamoto, T Saita, Y Yamamoto, M Shin - Journal of Pharmaceutical …, 2018 - Elsevier
… O-Desmethyl erlotinib is known as a major metabolite in … concentration of O-desmethyl erlotinib, the major metabolite of … cross-reaction with O-desmethyl erlotinib must be produced to …
Number of citations: 11 www.sciencedirect.com
JJM Rood, JS Toraño, VJ Somovilla, JH Beijnen… - … of Chromatography B, 2021 - Elsevier
… Acetyl-desmethyl-erlotinib was only found in urine so far [9], [10] and was not included in our … Signals of multiple product ions of both desmethyl-erlotinib metabolites were added up for …
Number of citations: 7 www.sciencedirect.com
WS Siegel-Lakhai, JH Beijnen, JHM Schellens - The oncologist, 2005 - academic.oup.com
… The major metabolite is O-desmethyl erlotinib. The AUC showed moderate interpatient variability and was roughly proportional to the erlotinib dose in the range of 25–200 mg/day [38]. …
Number of citations: 154 academic.oup.com
A Svedberg, H Green, A Vikström, J Lundeberg… - … of Pharmaceutical and …, 2015 - Elsevier
… Several metabolites have been identified and the major active metabolite, desmethyl erlotinib (OSI-420) has been reported at concentrations around 10% of erlotinib [2], [12]. To our …
Number of citations: 35 www.sciencedirect.com
AA Abdelgalil, HM Al-Kahtani, FI Al-Jenoobi - Profiles of Drug Substances …, 2020 - Elsevier
… Simultaneous determination of celecoxib, erlotinib, and its metabolite desmethyl-erlotinib (OSI-420) in rat plasma by liquid chromatography/tandem mass spectrometry with positive/…
Number of citations: 53 www.sciencedirect.com
LD Khatal, HN More - Research Journal of Pharmacy and …, 2021 - indianjournals.com
… ; -58Da), remaining fragments are like a parent, elution pattern, and observed spectra are by previous reports8, based on these facts structure was confirmed as Desmethyl erlotinib. …
Number of citations: 4 www.indianjournals.com
M Steffens, T Paul, V Hichert, C Scholl… - European Journal of …, 2016 - Elsevier
… the erlotinib/O-desmethyl-erlotinib ratio as an … /O-desmethyl-erlotinib ratio to skin rash in terms of PFS and OS in our study sample. A further advantage of erlotinib/O-desmethyl-erlotinib …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.